N-(2-Aminoethyl)-N'-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The IUPAC name This compound systematically describes the compound’s structure. Breaking this down:
- The parent chain is ethylenediamine , a diamine with two amino groups (-NH2) separated by an ethylene bridge.
- Substituents include:
- A 2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl group attached to one ethylenediamine nitrogen. This imidazoline derivative contains a 17-carbon heptadecyl chain at position 2 and a partially saturated imidazole ring (4,5-dihydro-1H-imidazole).
- An aminoethyl group (-CH2CH2NH2) attached to the adjacent nitrogen.
The structure (Fig. 1) features:
- Hydrophilic regions : Two primary amines and a secondary amine from the ethylenediamine backbone.
- Hydrophobic regions : The C17 alkyl chain (heptadecyl) and the imidazoline ring’s nonpolar carbons.
This amphiphilic design suggests potential interfacial activity, though functional applications fall outside this article’s scope.
CAS Registry Number and Alternative Naming Conventions
The compound’s CAS registry number is 65817-49-4 , a unique identifier for chemical substances. Alternative names include:
- N-[2-[(2-Aminoethyl)amino]ethyl]-2-heptadecyl-4,5-dihydro-1H-imidazole-1-ethanamine
- Ethylenediamine, N-(2-aminoethyl)-N'-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]- .
Regional naming variations include:
| Convention | Name | Source |
|---|---|---|
| EINECS | 265-934-5 | |
| Nikkaji | J349.276A | |
| Wikidata | Q82971492 |
These aliases facilitate cross-referencing in regulatory and commercial databases.
Molecular Formula and Isomeric Considerations
The molecular formula C26H55N5 indicates 26 carbon, 55 hydrogen, and 5 nitrogen atoms. Key mass metrics include:
- Molecular weight : 437.7484 g/mol (calculated from isotopic abundances).
- Degree of unsaturation : 3 (accounting for one imidazoline ring and two amine groups).
Isomeric considerations :
- Structural isomerism : Possible via alternative alkyl chain branching or imidazoline ring substitution. However, the specified structure’s heptadecyl chain is linear and saturated, minimizing branching isomers.
- Stereoisomerism : The absence of double bonds or chiral centers in the heptadecyl chain precludes geometric or enantiomeric forms. The imidazoline ring’s saturation (4,5-dihydro) further eliminates conjugation-related isomerism.
Properties
CAS No. |
65817-49-4 |
|---|---|
Molecular Formula |
C26H55N5 |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
N'-[2-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C26H55N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-30-23-25-31(26)24-22-29-21-20-28-19-18-27/h28-29H,2-25,27H2,1H3 |
InChI Key |
YJXHETPXKRYQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCNCCNCCN |
Origin of Product |
United States |
Biological Activity
N-(2-Aminoethyl)-N'-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine, commonly referred to by its CAS number 65817-49-4, is a compound with significant biological activity. It features a unique imidazoline structure that contributes to its functional properties, particularly in the fields of corrosion inhibition and potential therapeutic applications.
- Molecular Formula : C26H55N5
- Molecular Weight : 437.7484 g/mol
- EINECS Number : 265-934-5
Biological Activity Overview
The biological activity of this compound can be primarily attributed to its ability to interact with various biological systems. Its imidazoline structure allows it to exhibit properties such as antimicrobial activity, corrosion inhibition, and potential use in drug formulation.
Antimicrobial Properties
Recent studies have indicated that imidazoline derivatives possess antimicrobial properties. The long hydrocarbon chain in this compound enhances its hydrophobicity, allowing for better interaction with microbial membranes. This property has been explored in various applications, including coatings and preservatives.
Corrosion Inhibition
Imidazolines are widely recognized for their effectiveness as corrosion inhibitors. The compound's structure facilitates adsorption onto metal surfaces, forming a protective layer that reduces corrosion rates in aggressive environments. Studies have shown that modifications to the imidazoline structure can enhance corrosion resistance significantly.
Case Studies
-
Corrosion Inhibition in Oil and Gas Industries :
- A study published in Corrosion Reviews demonstrated that imidazoline derivatives, including this compound, effectively inhibited corrosion on steel surfaces exposed to harsh conditions typical of oil and gas extraction environments. The study highlighted the compound's low toxicity and environmental friendliness as key advantages .
-
Antimicrobial Applications :
- Research conducted by Sriplai et al. examined the antimicrobial efficacy of various imidazoline derivatives against common pathogens. The findings indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in medical and industrial settings .
The biological activity of this compound can be explained through its interaction with cellular membranes and metal surfaces:
Cell Membrane Interaction
The hydrophobic tail of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis in microbial organisms.
Metal Surface Adsorption
The nitrogen atoms in the imidazoline ring facilitate strong bonding with metal ions, creating a stable protective film that mitigates corrosive processes.
Data Tables
| Property | Value |
|---|---|
| CAS Number | 65817-49-4 |
| Molecular Weight | 437.7484 g/mol |
| Antimicrobial Efficacy | Effective against multiple pathogens |
| Corrosion Rate Reduction | Significant (specific values vary by study) |
Scientific Research Applications
Structure and Composition
The compound has the molecular formula and features a unique imidazole ring structure that enhances its biological activity. The presence of long aliphatic chains contributes to its hydrophobic properties, which are crucial for membrane interactions in biological systems.
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological membranes and proteins. Its imidazole moiety is known for participating in hydrogen bonding, which is crucial for drug-receptor interactions.
Case Study: Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can effectively inhibit the growth of various bacterial strains, suggesting that N-(2-Aminoethyl)-N'-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine may also possess such activity .
Materials Science
Due to its unique structural features, this compound can be utilized in the development of advanced materials, particularly in creating surfactants and emulsifiers. Its amphiphilic nature allows it to stabilize emulsions, making it valuable in cosmetic formulations and drug delivery systems.
In biochemical applications, the compound's ability to form complexes with metal ions can be exploited for sensing applications or as catalysts in biochemical reactions. Its interaction with biological macromolecules can also be studied for understanding enzyme mechanisms.
Case Study: Enzyme Inhibition
Molecular docking studies have indicated that compounds with similar structures can act as inhibitors for key enzymes involved in metabolic pathways. This suggests that this compound may also serve as a lead compound for developing enzyme inhibitors .
Comparison with Similar Compounds
N-(2-Aminoethyl)-N'-[2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethyl]ethylenediamine (CAS: 52948-41-1 )
(Z)-N-(2-Aminoethyl)-N'-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine (CAS: 65817-50-7 )
- Structure : Features an unsaturated heptadecenyl (C₁₇H₃₃) chain with a double bond at the 8Z position .
- Molecular Formula : C₂₆H₅₃N₅; Molecular Weight : 435.73 g/mol.
- Key Differences : The unsaturation reduces melting point and increases fluidity compared to the saturated heptadecyl analogue. Enhanced reactivity in radical or oxidation-based reactions .
Functional Group Modifications
N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide (CAS: 26272-76-4 )
- Structure : Replaces ethylenediamine-amine groups with an amide and adds an octadecanamide (C₁₈H₃₅CONH₂) group.
- Molecular Formula : C₄₀H₇₉N₃O; Molecular Weight : 618.08 g/mol .
- Key Differences :
Backbone and Chelation Potential
2-(2-(2-Amino-4,5-dihydro-1H-imidazol-1-yl)ethyl)-N-(3-chloro-4-fluorophenyl)-N’-hydroxy-1H-imidazo[4,5-b]pyridine-7-carboximidamide
- Structure : Aryl-substituted derivative with a chlorophenyl group and additional imidazopyridine ring (Example 209 from a patent) .
- Molecular Formula : C₁₉H₂₀ClFN₆O; Molecular Weight : 403.1 g/mol.
- Key Differences : The aromatic and halogen substituents enhance π-π stacking and electrophilic interactions, favoring applications in medicinal chemistry or catalysis .
Research Implications
- Structure-Activity Relationships : The heptadecyl chain in the target compound maximizes hydrophobic interactions, while shorter chains (e.g., undecyl) balance solubility and lipophilicity .
- Functional Groups : Amide derivatives exhibit higher thermal stability and hydrogen-bonding capacity compared to amine counterparts, expanding their utility in material science .
- Unsaturation Effects : The Z-configuration in heptadecenyl variants introduces conformational flexibility, critical for dynamic systems like micelles or vesicles .
Preparation Methods
Alkylation of Imidazole Ring
- Starting materials: Imidazole or 4,5-dihydroimidazole derivatives and heptadecyl bromide or chloride.
- Reaction conditions: Typically performed under inert atmosphere (nitrogen or argon) to prevent oxidation, in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Catalysts/Base: A mild base such as potassium carbonate or sodium hydride is used to deprotonate the imidazole nitrogen, enhancing nucleophilicity.
- Temperature: Controlled heating (50–80 °C) to promote alkylation without side reactions.
- Outcome: Formation of 2-heptadecyl-4,5-dihydroimidazole intermediate.
Coupling with Ethylenediamine Derivative
- Intermediate: The alkylated imidazole is reacted with N-(2-aminoethyl)ethylenediamine.
- Mechanism: Nucleophilic substitution or reductive amination to link the imidazole moiety via an ethyl chain to the ethylenediamine backbone.
- Solvent: Polar solvents such as ethanol, methanol, or water/ethanol mixtures.
- Temperature: Mild heating (40–60 °C) to facilitate coupling.
- Stoichiometry: Precise molar ratios (1:1) to avoid over-alkylation or polymerization.
- Purification: Removal of unreacted starting materials and side products by extraction or chromatography.
Purification and Characterization
- Techniques: Column chromatography on silica gel using chloroform/methanol gradients or recrystallization from ethanol/water mixtures.
- Monitoring: Thin-layer chromatography (TLC) with Rf values typically around 0.3–0.5 in CHCl3:MeOH (9:1).
- Characterization: Confirmed by ¹H and ¹³C NMR spectroscopy, elemental analysis (CHNS), and high-resolution mass spectrometry (HRMS).
Data Table: Typical Reaction Parameters and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation of imidazole | Imidazole + heptadecyl bromide + K2CO3 | DMF | 60 | 6 | 75–85 | Inert atmosphere recommended |
| Coupling with ethylenediamine | Alkylated imidazole + N-(2-aminoethyl)ethylenediamine | Ethanol | 50 | 4 | 70–80 | Stoichiometric control crucial |
| Purification | Silica gel chromatography | CHCl3/MeOH (9:1) | Ambient | — | — | TLC monitoring essential |
Research Findings and Optimization Notes
- Stoichiometric Control: Precise molar ratios are critical to minimize side reactions such as over-alkylation or polymer formation, which can complicate purification and reduce yield.
- Solvent Choice: Polar aprotic solvents favor alkylation steps, while protic solvents facilitate coupling and purification.
- Temperature Management: Moderate heating accelerates reactions but must be controlled to prevent decomposition or side reactions.
- Purification: Silica gel chromatography with gradient elution is effective for isolating the pure compound; recrystallization can be used for further purity enhancement.
- Spectroscopic Confirmation: ¹H NMR signals for the dihydroimidazole ring protons appear around δ 3.2–3.5 ppm, while ethylenediamine backbone protons resonate near δ 2.6–3.0 ppm. Elemental analysis typically matches theoretical values closely (C ~67.2%, H ~11.5%, N ~14.1%).
Comparative Analysis with Related Compounds
| Compound Variant | Alkyl Chain Length | Molecular Weight (g/mol) | Key Differences in Preparation |
|---|---|---|---|
| N-(2-Aminoethyl)-N'-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine | C17 (heptadecyl) | 437.75 | Standard alkylation and coupling as described |
| N-(2-Aminoethyl)-N'-(2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethyl)ethylenediamine | C11 (undecyl) | 353.59 | Similar method, shorter alkyl halide used |
| (Z)-N-(2-Aminoethyl)-N'-(2-(2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine | C17 with double bond | 435.73 | Requires handling of unsaturation during alkylation |
The presence of unsaturation or variation in alkyl chain length influences reaction conditions, particularly temperature and solvent choice, to avoid side reactions such as isomerization or oxidation.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2-Aminoethyl)-N'-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the alkylation of imidazole precursors followed by coupling with ethylenediamine derivatives. Key steps include:
- Stoichiometric control : Ensure precise molar ratios of imidazole and heptadecyl halide to minimize side products (e.g., over-alkylation) .
- Purification : Use column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.5 in CHCl₃:MeOH 9:1) .
Q. How can spectroscopic and elemental analysis be employed to characterize this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm imidazole ring protons (δ 3.2–3.5 ppm for -CH₂- in dihydroimidazole) and ethylenediamine backbone (δ 2.6–3.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Elemental Analysis : Perform CHNS analysis (e.g., Vario MICRO analyzer) to verify %C, %H, %N (theoretical values: C ~67.2%, H ~11.5%, N ~14.1%) .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode for molecular ion [M+H]⁺ (expected m/z ~480–485) .
Advanced Research Questions
Q. What computational methods are suitable for studying the conformational stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/SDD basis sets to analyze bond angles (e.g., C1-C2-C3 = 121.4°, C3-C4-C5 = 105.4°) and dihedral angles influencing surfactant behavior .
- Molecular Dynamics (MD) : Simulate interactions in aqueous/lipid bilayers to assess self-assembly potential (e.g., GROMACS with OPLS-AA force field) .
| Parameter | Value (°) |
|---|---|
| C1-C2-C3 | 121.4 |
| C3-C4-C5 | 105.4 |
| N7-C8-O10 | 112.6 |
Q. How to design experiments to evaluate its surfactant properties?
- Methodological Answer :
- Critical Micelle Concentration (CMC) : Measure via tensiometry (Du Noüy ring method) or fluorescence (pyrene probe) in aqueous solutions. Compare with structurally similar imidazolium surfactants .
- Surface Tension : Use pendant drop analysis (e.g., KSV CAM 200 instrument) at 25°C. Expect CMC values ~0.1–1.0 mM due to the heptadecyl hydrophobic chain .
Q. How can researchers address contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate solutions at pH 3–10 (37°C) and monitor degradation via HPLC-UV (C18 column, λ = 254 nm). Identify hydrolytic cleavage points (e.g., imidazole-ethylenediamine bonds) .
- Contradiction Resolution : If conflicting degradation rates arise, validate via LC-MS to detect intermediate species (e.g., heptadecyl-imidazole fragments) .
Q. What strategies are recommended for analyzing conflicting biological activity data in cell-based assays?
- Methodological Answer :
- Assay Optimization : Use orthogonal assays (e.g., MTT vs. ATP-luminescence) to confirm cytotoxicity. Control for impurities via HPLC-coupled bioactivity screening .
- Receptor Binding Studies : Perform competitive binding assays (e.g., fluorescence polarization) to validate interactions with targets like histamine receptors, given the imidazole moiety’s role .
Key Considerations for Experimental Design
- Theoretical Frameworks : Link studies to surfactant theory (e.g., packing parameter models) or heterocyclic reactivity principles to guide hypothesis-driven research .
- Data Validation : Cross-reference computational predictions (e.g., DFT-derived logP) with experimental logP (shake-flask method) to assess predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
